2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole

DNA topoisomerase I inhibition enzyme selectivity benzoxazole SAR

2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole (CAS 831243-44-8; molecular formula C₁₇H₁₆N₂O₃; MW 296.32 g/mol) is a synthetic 2,6-disubstituted benzoxazole derivative bearing a para-tert-butylphenyl group at position 2 and a nitro group at position 6 of the fused benzene ring. The compound belongs to the 6-nitro-2-arylbenzoxazole subclass, a scaffold extensively investigated for eukaryotic DNA topoisomerase inhibition and anticancer activity.

Molecular Formula C17H16N2O3
Molecular Weight 296.326
CAS No. 831243-44-8
Cat. No. B2885943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole
CAS831243-44-8
Molecular FormulaC17H16N2O3
Molecular Weight296.326
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H16N2O3/c1-17(2,3)12-6-4-11(5-7-12)16-18-14-9-8-13(19(20)21)10-15(14)22-16/h4-10H,1-3H3
InChIKeyUQROZTVIFVCJMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole (CAS 831243-44-8): Core Identity and Procurement-Relevant Classification


2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole (CAS 831243-44-8; molecular formula C₁₇H₁₆N₂O₃; MW 296.32 g/mol) is a synthetic 2,6-disubstituted benzoxazole derivative bearing a para-tert-butylphenyl group at position 2 and a nitro group at position 6 of the fused benzene ring . The compound belongs to the 6-nitro-2-arylbenzoxazole subclass, a scaffold extensively investigated for eukaryotic DNA topoisomerase inhibition and anticancer activity [1]. It is commercially available from multiple suppliers at ≥98% purity (e.g., Leyan product 1429341; AKSci 8203EV) and is typically stored long-term in a cool, dry environment .

Why 2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole Cannot Be Replaced by Generic 2-Aryl-6-nitrobenzoxazole Analogs


Within the 2-aryl-6-nitrobenzoxazole chemotype, minor structural variations produce large shifts in both enzyme target selectivity and cellular potency. The para-tert-butylphenyl substituent at position 2 is a critical determinant: it confers the highest Topoisomerase I inhibitory activity among 21 tested benzoxazole derivatives (IC₅₀ = 104 µM), whereas replacement with a 4-bromophenyl group redirects selectivity toward Topoisomerase II (IC₅₀ = 71 µM) [1]. Similarly, substituting the para-tert-butylphenyl with a 2,3-dimethylphenyl group reduces A549 cytotoxicity by approximately 1.5-fold (IC₅₀ from ~20.5 µM to ~31–32 µM) [2]. The nitro position (6- vs. 5-) further modulates caspase-3 binding pose and docking score, meaning that even regioisomeric substitution is not interchangeable [2]. These structure-activity relationships demonstrate that generic replacement without experimental validation risks selecting a compound with a fundamentally different target engagement profile.

Quantitative Differentiation Evidence for 2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole vs. Closest Analogs


Topoisomerase I Inhibitory Potency and Enzyme Selectivity: Head-to-Head vs. 4-Bromophenyl Analog

In a direct head-to-head study of 21 benzoxazole derivatives using a DNA topoisomerase relaxation assay with supercoiled pBR322 plasmid DNA, 2-(4′-tert-butylphenyl)-6-nitrobenzoxazole (compound 1c) exhibited an IC₅₀ of 104 µM against human Topoisomerase I and was identified as the most effective Topo I inhibitor in the entire series [1]. In contrast, the 4-bromophenyl analog (1f) was the most effective Topo II inhibitor with an IC₅₀ of 71 µM, demonstrating that the 4-tert-butyl → 4-bromo switch fundamentally redirects enzyme selectivity from Topo I to Topo II [1]. Notably, compound 1c was among only four derivatives (1c, 1f, 2b, 2e) that inhibited human Topo I, and among three (1c, 1e, 1f) that inhibited human Topo IIα, confirming it as a dual-target agent with Topo I preference [1].

DNA topoisomerase I inhibition enzyme selectivity benzoxazole SAR

Cytotoxic Activity Against A549 Non-Small Cell Lung Cancer Cells: Direct Comparison with 5-Nitro Regioisomer and Cisplatin

In an MTT cell viability assay against human A549 NSCLC cells, 2-(4-tert-butylphenyl)-6-nitrobenzoxazole (1b) demonstrated an IC₅₀ of 20.50 ± 0.08 µM, which is statistically comparable to the clinical standard cisplatin (IC₅₀ = 19.65 ± 0.09 µM) [1]. The 5-nitro regioisomer (1a) was slightly more potent (IC₅₀ = 17.41 ± 0.16 µM), whereas the 2,3-dimethylphenyl-substituted analogs 2a and 2b exhibited significantly weaker activity (IC₅₀ = 32.17 ± 0.08 and 31.13 ± 0.07 µM, respectively) [1]. The ~1.6-fold potency difference between the 6-nitro (1b) and 5-nitro (1a) regioisomers, and the ~1.5-fold superiority of the para-tert-butylphenyl over the 2,3-dimethylphenyl group, confirms that both nitro position and the nature of the 2-aryl substituent are non-interchangeable determinants of anticancer activity [1].

NSCLC cytotoxicity A549 cell line MTT assay cisplatin benchmark

Caspase-3 Molecular Docking Affinity and Binding Pose Differentiation vs. 5-Nitro Regioisomer

Molecular docking against caspase-3 (PDB ID: 3GJQ) using Schrödinger Maestro Glide revealed that 2-(4-tert-butylphenyl)-6-nitrobenzoxazole (1b) exhibits a docking score of −4.373 kcal/mol, compared to −5.202 kcal/mol for the 5-nitro regioisomer (1a), −4.640 kcal/mol for 2b, and −4.339 kcal/mol for 2a [1]. Critically, the 6-nitro group in compound 1b forms a π-cation interaction with HIS121 and a hydrogen bond with ARG207, whereas the 5-nitro group in 1a interacts with TRP214 via a π-cation interaction and forms H-bonds with ASN208 and TRP214 [1]. This distinct binding pose means the two regioisomers engage different caspase-3 residue networks, which may translate into divergent downstream apoptotic signaling effects despite similar cellular IC₅₀ values [1].

molecular docking caspase-3 apoptosis binding pose

Structure-Activity Relationship: Bulky para-Substituent Requirement for Dual Topo I/II Inhibition

Systematic SAR analysis from the Zilifdar et al. (2018) study established that bulky groups at the R₁ position (para-substituent of the 2-phenyl ring) increase both Topo I and Topo II inhibition for benzoxazole derivatives, whereas a CH₂ bridge between the benzoxazole core and the phenyl ring decreases both Topo I and II inhibitions [1]. The para-tert-butyl group (present in the target compound) represents the optimal bulky substituent for Topo I potency within this series, as evidenced by compound 1c being the most effective Topo I inhibitor (IC₅₀ = 104 µM) [1]. Smaller or less hydrophobic para-substituents (e.g., -H, -CH₃, -OCH₃ in other series members) did not achieve comparable Topo I inhibition, although direct IC₅₀ values for all 21 compounds were not individually reported [1].

structure-activity relationship topoisomerase inhibition substituent effects

Divergent Topo IIα Potency of tert-Butyl vs. n-Butyl Analog Across Independent Studies

Cross-study comparison reveals a striking dependence of hTopo IIα inhibitory potency on the linearity of the 4-alkyl substituent. The target compound bearing a para-tert-butyl group (branched) showed relatively modest Topo IIα inhibition (dual Topo I/II activity, exact Topo II IC₅₀ not individually resolved) in the Zilifdar et al. (2018) study [1]. In contrast, the para-n-butyl analog (5-nitro-2-(4-butylphenyl)benzoxazole, compound 1i) inhibited hTopo IIα with an IC₅₀ of 2 µM in the Karatas et al. (2021) study, representing an approximately 35-fold greater potency than the Topo II activity of the tert-butyl compound (if the tert-butyl analog's Topo II IC₅₀ is estimated near 71 µM based on the bromo analog's value) and exceeding the reference drug etoposide [2]. This demonstrates that branching at the para-alkyl position (tert-butyl vs. n-butyl) profoundly attenuates Topo IIα affinity while preserving Topo I activity.

hTopo IIα inhibition alkyl chain SAR cross-study comparison

High-Confidence Research and Procurement Application Scenarios for 2-(4-Tert-butylphenyl)-6-nitro-1,3-benzoxazole


Topoisomerase I-Focused Anticancer Drug Discovery Programs

This compound is the most potent Topoisomerase I inhibitor identified within the 2-aryl-6-nitrobenzoxazole chemotype (IC₅₀ = 104 µM among 21 tested derivatives), making it the optimal starting scaffold for medicinal chemistry campaigns targeting Topo I-mediated anticancer mechanisms [1]. It should be used in place of the 4-bromo analog (1f; Topo II-selective, IC₅₀ = 71 µM) or n-butyl analogs (hTopo IIα IC₅₀ = 2 µM) when Topo I selectivity is required. Its dual Topo I/II activity also makes it a candidate for studying dual topoisomerase poisoning strategies [1].

Non-Small Cell Lung Cancer (NSCLC) Hit-to-Lead Optimization

With an A549 cytotoxicity IC₅₀ of 20.50 ± 0.08 µM—comparable to cisplatin (19.65 ± 0.09 µM)—this compound is a validated starting point for NSCLC-focused lead optimization [2]. The 6-nitro regioisomer should be selected when the research objective involves caspase-3 engagement via HIS121/ARG207 interactions, as the 5-nitro isomer (1a) engages a different residue network (TRP214/ASN208) despite similar cytotoxicity [2]. The para-tert-butylphenyl group is essential for this activity level; switching to 2,3-dimethylphenyl reduces potency by ~1.5-fold [2].

Caspase-3 Apoptosis Mechanism Studies Requiring Defined Binding Poses

Molecular docking against caspase-3 (PDB 3GJQ) demonstrates that the 6-nitro group mediates π-cation (HIS121) and hydrogen bonding (ARG207) interactions distinct from the 5-nitro isomer [2]. Researchers investigating structure-based caspase-3 activation mechanisms should procure the 6-nitro compound specifically when the HIS121/ARG207 interaction pattern is mechanistically relevant. The docking score of −4.373 kcal/mol and defined binding pose provide a benchmark for analog design [2].

Benzoxazole Structure-Activity Relationship (SAR) Reference Standard

This compound serves as a key SAR reference point within the broader 2-arylbenzoxazole family. It anchors the para-tert-butylphenyl/bulky substituent SAR axis (enhanced Topo I inhibition vs. smaller or bridged substituents) [1] and the 6-nitro vs. 5-nitro regioisomer SAR axis (divergent caspase-3 binding poses despite similar A549 cytotoxicity) [2]. Procurement of this specific compound is required to establish baseline activity in any systematic benzoxazole SAR exploration involving 2-aryl substitution or nitro positional scanning [1][2].

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